[2-(2,5-Dimethyl-1H-indol-3-yl)ethyl][(thiophen-2-yl)methyl]amine
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Overview
Description
[2-(2,5-Dimethyl-1H-indol-3-yl)ethyl][(thiophen-2-yl)methyl]amine is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities. This compound features an indole moiety, which is known for its aromaticity and ability to participate in various chemical reactions .
Preparation Methods
One common synthetic route includes the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction, to form the indole core . The reaction conditions often involve the use of palladium acetate, 1,1′-bis(di-tert-butylphosphino)ferrocene, and potassium carbonate in a solvent like N-methyl-2-pyrrolidone . Industrial production methods may involve optimizing these conditions for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
[2-(2,5-Dimethyl-1H-indol-3-yl)ethyl][(thiophen-2-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced indole derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Scientific Research Applications
[2-(2,5-Dimethyl-1H-indol-3-yl)ethyl][(thiophen-2-yl)methyl]amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential therapeutic applications in treating diseases such as cancer and viral infections.
Mechanism of Action
The mechanism of action of [2-(2,5-Dimethyl-1H-indol-3-yl)ethyl][(thiophen-2-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The indole moiety allows the compound to bind with high affinity to various receptors, modulating their activity. For example, it can inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation . The thiophene moiety may also contribute to the compound’s biological activity by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds to [2-(2,5-Dimethyl-1H-indol-3-yl)ethyl][(thiophen-2-yl)methyl]amine include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
5-Methoxy-N,N-dimethyltryptamine: A naturally occurring psychedelic compound.
The uniqueness of this compound lies in its combination of the indole and thiophene moieties, which may result in distinct biological activities and chemical reactivity compared to other indole derivatives .
Properties
Molecular Formula |
C17H20N2S |
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Molecular Weight |
284.4 g/mol |
IUPAC Name |
2-(2,5-dimethyl-1H-indol-3-yl)-N-(thiophen-2-ylmethyl)ethanamine |
InChI |
InChI=1S/C17H20N2S/c1-12-5-6-17-16(10-12)15(13(2)19-17)7-8-18-11-14-4-3-9-20-14/h3-6,9-10,18-19H,7-8,11H2,1-2H3 |
InChI Key |
PJFOVSTWJXTVEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2CCNCC3=CC=CS3)C |
Origin of Product |
United States |
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